molecular formula C13H28OSi B13975374 tert-Butyl(hept-6-en-1-yloxy)dimethylsilane CAS No. 166194-76-9

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane

Cat. No.: B13975374
CAS No.: 166194-76-9
M. Wt: 228.45 g/mol
InChI Key: FETUOVWXIFZSLI-UHFFFAOYSA-N
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Description

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane is an organosilicon compound with the molecular formula C13H28OSi. It is characterized by the presence of a tert-butyl group, a hept-6-en-1-yloxy group, and two dimethylsilane groups. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane can be synthesized through the reaction of hept-6-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl(hept-6-en-1-yloxy)dimethylsilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • tert-Butyl(dimethyl)silyl ether
  • tert-Butyl(trimethyl)silane

Uniqueness

tert-Butyl(hept-6-en-1-yloxy)dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and in the modification of biomolecules .

Properties

CAS No.

166194-76-9

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

tert-butyl-hept-6-enoxy-dimethylsilane

InChI

InChI=1S/C13H28OSi/c1-7-8-9-10-11-12-14-15(5,6)13(2,3)4/h7H,1,8-12H2,2-6H3

InChI Key

FETUOVWXIFZSLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC=C

Origin of Product

United States

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